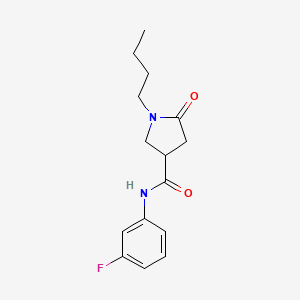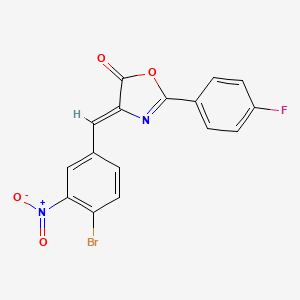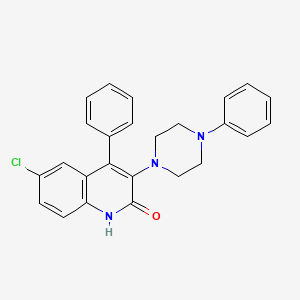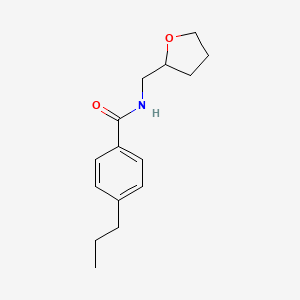
1-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-Butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as BFPFC, is a chemical compound that belongs to the class of pyrrolidine carboxamides. BFPFC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
1-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in various scientific research applications. For instance, it has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Mechanism of Action
The mechanism of action of 1-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its ability to inhibit the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in various cognitive and physiological functions. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can protect the brain from oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For instance, it can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can protect the brain from oxidative stress and inflammation. In addition, this compound has been shown to have neuroprotective effects, which can protect the brain from damage caused by neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. For instance, it is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. This compound also has a well-characterized mechanism of action, which makes it a useful tool for studying the role of acetylcholinesterase in various biological processes. However, this compound has some limitations for lab experiments. For instance, it has low solubility in water, which can limit its use in certain assays. This compound also has limited stability in solution, which can affect its potency over time.
Future Directions
There are several future directions for 1-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide research. For instance, this compound could be further optimized to improve its potency and selectivity for acetylcholinesterase. This compound could also be used as a starting point for the development of new compounds that target other enzymes involved in neurodegenerative diseases. In addition, this compound could be used as a tool to study the role of acetylcholinesterase in other biological processes, such as muscle contraction and neurotransmission. Finally, this compound could be used as a lead compound for the development of new drugs for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-2-3-7-18-10-11(8-14(18)19)15(20)17-13-6-4-5-12(16)9-13/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUBBVBTMAXBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4728116.png)

![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4728125.png)
![N-(sec-butyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4728137.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4728150.png)
![2-{3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4728155.png)
![1-{N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxamide](/img/structure/B4728159.png)
![1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4728163.png)
![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenesulfonamide](/img/structure/B4728164.png)
![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B4728184.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4728188.png)
